molecular formula C20H22N4O3 B2528052 3-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2415571-14-9

3-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2528052
CAS No.: 2415571-14-9
M. Wt: 366.421
InChI Key: DWNXYNRFYUDVKR-UHFFFAOYSA-N
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Description

3-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a quinazolinone core, a piperidine ring, and an oxazole moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the piperidine ring and the oxazole moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

3-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methyl}-quinazolin-4-one
  • 3-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-2-one

Uniqueness

The uniqueness of 3-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

3-[[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-13-18(14(2)27-22-13)20(26)23-9-7-15(8-10-23)11-24-12-21-17-6-4-3-5-16(17)19(24)25/h3-6,12,15H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNXYNRFYUDVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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